

JC124: Application Notes and Protocols for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JC124 is a potent and selective small molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1][2][3] Developed through the structural optimization of glyburide, JC124 was designed to eliminate hypoglycemic effects while retaining anti-inflammatory properties.[1] It exerts its effects by directly interacting with the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex. [3][4][5] This inhibition blocks the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][4][6] JC124 has demonstrated significant neuroprotective and anti-inflammatory activities in various preclinical models, including traumatic brain injury (TBI), Alzheimer's disease, and epilepsy, making it a valuable tool for research in neuroinflammation and related pathologies.[4][6][7]

Data Presentation JC124 Solubility



Solvent/Vehicl e Composition	Maximum Solubility	Resulting Solution	Recommended Use	Notes
DMSO	250 mg/mL (652.98 mM)	Clear Solution	In vitro Stock	Ultrasonic agitation and adjustment to pH 3 with HCl are recommended to achieve this concentration.[6] [8]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (5.43 mM)	Clear Solution	In vivo	Sonication may be used to aid dissolution.[6][9]
10% DMSO, 90% (20% SBE- β-CD in Saline)	2.08 mg/mL (5.43 mM)	Suspended Solution	In vivo	Requires sonication. Suitable for oral and intraperitoneal injection.[9]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (5.43 mM)	Clear Solution	In vivo	A suitable vehicle for long-term oral administration.[2] [9]

Storage of Stock Solutions:

- -80°C: Use within 6 months.
- -20°C: Use within 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8][9]

Signaling Pathway

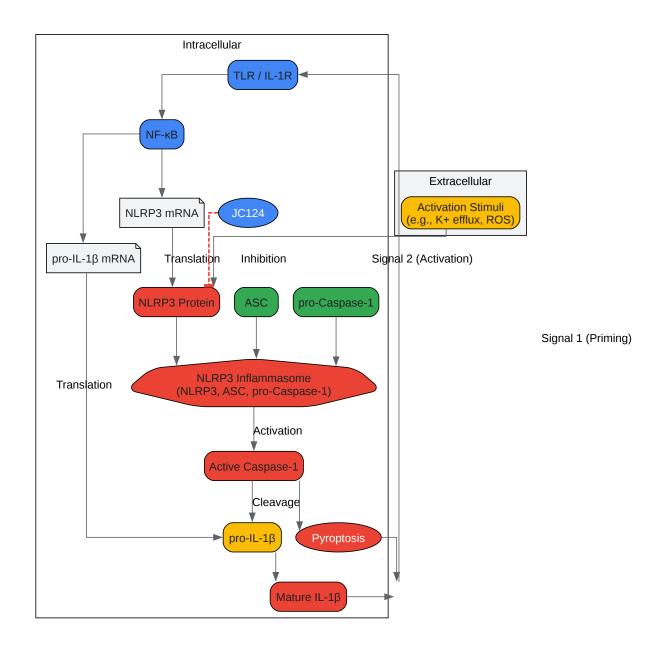


Methodological & Application

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The primary mechanism of action for **JC124** is the direct inhibition of the NLRP3 inflammasome. The canonical activation of this pathway involves two signals. Signal 1 (priming), often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leads to the NF-κB-dependent upregulation of NLRP3 and pro-IL-1β.[1][3] Signal 2 (activation) is triggered by a variety of stimuli, including ion fluxes (e.g., potassium efflux), mitochondrial dysfunction, and lysosomal rupture, which promotes the oligomerization of NLRP3.[1][7] This leads to the recruitment of the adaptor protein ASC and pro-caspase-1, forming the active inflammasome complex. **JC124** directly binds to NLRP3, preventing this assembly and subsequent downstream inflammatory events.[3][4][5]





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JC124 inhibits the NLRP3 inflammasome signaling pathway.



Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition

This protocol describes the induction of the NLRP3 inflammasome in mouse bone marrow-derived macrophages (BMDMs) and subsequent inhibition by **JC124**.

Materials:

- Bone marrow-derived macrophages (BMDMs)
- Lipopolysaccharide (LPS)
- Adenosine triphosphate (ATP)
- JC124
- DMSO (cell culture grade)
- Opti-MEM I Reduced Serum Medium
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- ELISA kit for IL-1β
- Reagents for Western blotting (lysis buffer, antibodies for NLRP3, ASC, Caspase-1)

Procedure:

- Cell Culture: Culture BMDMs in complete medium until they reach the desired confluence.
- **JC124** Preparation: Prepare a stock solution of **JC124** in DMSO. Further dilute in cell culture medium to achieve final working concentrations (e.g., 3 μM or 10 μM).[4]
- Priming (Signal 1): a. Replace the culture medium with Opti-MEM. b. Prime the cells with LPS (e.g., 100 ng/mL) for 3 hours.[4]



- Inhibition: Pre-treat the primed cells with the desired concentrations of **JC124** for 1 hour.[4]
- Activation (Signal 2): Stimulate the cells with ATP (e.g., 5 mM) for 30 minutes to activate the NLRP3 inflammasome.[4]
- Sample Collection: a. Collect the cell culture supernatant for IL-1β measurement by ELISA.
 b. Lyse the cells to collect whole-cell lysates for Western blot analysis of NLRP3, ASC, and Caspase-1 expression.[10]
- Analysis: a. Quantify the concentration of IL-1β in the supernatant using an ELISA kit
 according to the manufacturer's instructions. b. Perform Western blotting to assess the
 protein levels of inflammasome components.

Protocol 2: In Vivo Administration of JC124 in a Mouse Model of Neuroinflammation

This protocol provides a general framework for the intraperitoneal (i.p.) or oral administration of **JC124** in mouse models, such as traumatic brain injury or Alzheimer's disease models.

Materials:

- JC124
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline for i.p. injection; or 2% DMSO in corn oil for oral gavage).[2][9]
- Experimental mice (e.g., APP/PS1 transgenic mice or wild-type mice subjected to TBI).[2][10]
- Syringes and needles for administration.

Procedure:

JC124 Formulation: a. Prepare the JC124 solution in the chosen vehicle on the day of the experiment. b. For the saline-based vehicle, first dissolve JC124 in DMSO, then add PEG300 and mix until clear. Add Tween-80, mix, and finally add saline to the final volume.[9] c. For the corn oil vehicle, dissolve JC124 in DMSO first, then add to the corn oil and mix thoroughly.[2]

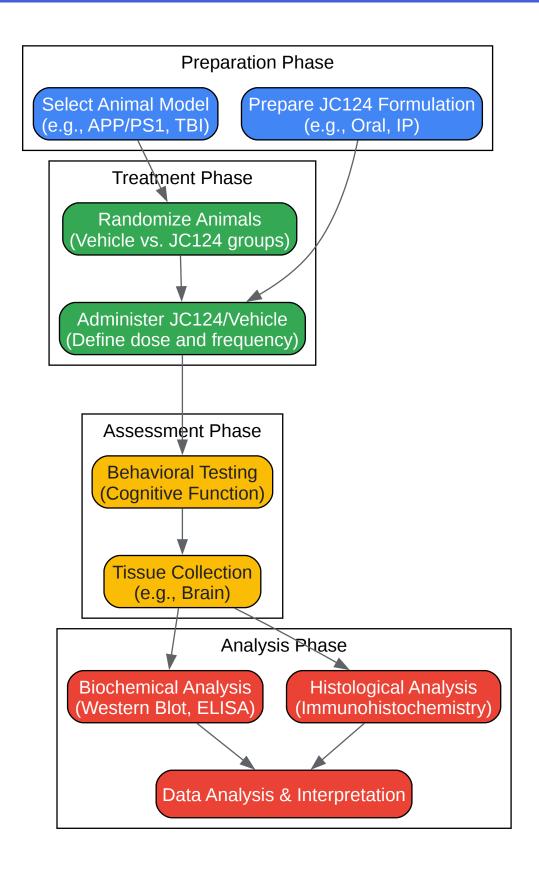


- Dosing: a. The dosage can range from 50 mg/kg to 100 mg/kg, depending on the animal model and study design.[2][9] b. For acute models like TBI, JC124 can be administered via i.p. injection at multiple time points post-injury (e.g., 30 min, 6, 24, and 30 hours).[9] c. For chronic models like Alzheimer's disease, JC124 can be administered orally once daily for an extended period (e.g., 3 months).[2][11]
- Administration: a. For i.p. injection, carefully inject the solution into the intraperitoneal cavity
 of the mouse. b. For oral administration, use a gavage needle to deliver the solution directly
 into the stomach.
- Post-treatment Analysis: a. At the end of the treatment period, perform behavioral tests to assess cognitive function (e.g., Novel Object Recognition, Fear Conditioning).[2][12] b.
 Collect brain tissue for pathological and biochemical analysis, such as Western blotting for inflammasome proteins (NLRP3, ASC, IL-1β), immunohistochemistry for amyloid-β load and neuroinflammation markers (e.g., Iba1).[2][10]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **JC124** in a preclinical animal model of a neuroinflammatory disease.





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Workflow for in vivo evaluation of JC124.



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